7,10-Dimethoxy-10-DAB III

Overview

Description

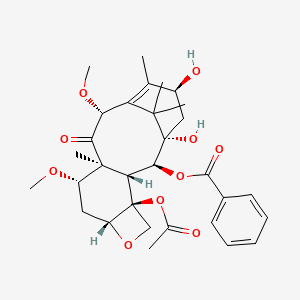

7,10-Dimethoxy-10-DAB III: is a chemical compound with the molecular formula C31H40O10 and a molecular weight of 572.65 g/mol . It is also known by its IUPAC name: (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9,11-dihydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate . This compound is an important intermediate in the synthesis of Cabazitaxel , a second-line drug used for the treatment of prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 7,10-Dimethoxy-10-DAB III involves the reaction of 10-deacetylbaccatin (10-DAB) with trimethyloxonium tetrafluoroborate in a solvent under the action of alkali . The reaction conditions are mild and allow for selective methylation at the 7th and 10th positions without the need for protection at the 13th position . The reaction is typically carried out in tetrahydrofuran (THF) with lithium diisopropylamine as the base .

Industrial Production Methods:

In industrial settings, the synthesis of this compound follows similar routes but is optimized for higher yields and scalability. The use of methylene dichloride as a solvent and dimethylamino naphthalene as the base has been reported to improve the efficiency of the reaction . The reaction mixture is stirred at room temperature for 20 hours, followed by filtration and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions:

7,10-Dimethoxy-10-DAB III undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The methoxy groups at the 7th and 10th positions can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Substitution reactions often involve or under basic or acidic conditions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids , while reduction can yield alcohols or amines .

Scientific Research Applications

Medicinal Applications

Cabazitaxel Synthesis

7,10-Dimethoxy-10-DAB III serves as a crucial precursor in the synthesis of Cabazitaxel. This semi-synthetic taxane is utilized for treating castration-resistant prostate cancer, particularly in cases where Docetaxel has failed. Cabazitaxel functions as a microtubule inhibitor, disrupting cancer cell division and promoting apoptosis. Its efficacy has led to its designation as a priority review drug by the FDA due to its remarkable curative effects in advanced prostate cancer patients .

Mechanism of Action

Cabazitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This action leads to cell cycle arrest and ultimately results in cancer cell death. The structural modifications introduced by this compound enhance the pharmacological properties of Cabazitaxel, making it more effective against resistant cancer cells .

Synthesis Pathway Overview

| Step | Description |

|---|---|

| 1 | React 10-Deacetylbaccatin III with dimethyl sulfate. |

| 2 | Use potassium hydride as a base in DMF solvent. |

| 3 | Isolate and purify the product through recrystallization. |

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in enhancing the properties of Cabazitaxel:

- Study on Catalytic Efficiency : Research highlighted that modifications at specific amino acid sites can significantly improve enzyme activity towards substrates like 10-DAB, indicating that structural changes from this compound can optimize enzyme interactions during synthesis .

- Clinical Trials : Clinical evaluations have shown that patients treated with Cabazitaxel exhibit improved survival rates compared to those receiving alternative therapies post-docetaxel treatment. This underscores the importance of this compound in developing effective cancer therapies .

Mechanism of Action

The mechanism of action of 7,10-Dimethoxy-10-DAB III is primarily related to its role

Biological Activity

7,10-Dimethoxy-10-DAB III (CAS Number: 183133-94-0) is a significant intermediate in the synthesis of cabazitaxel, a second-line chemotherapeutic agent primarily used for treating advanced prostate cancer. This compound belongs to the taxane family and exhibits notable biological activities, particularly as a microtubule inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its complex structure, which contributes to its biological activity. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₃ |

| Molecular Weight | 325.36 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO |

The primary mechanism of action of this compound involves its role as a microtubule stabilizer. It binds to tubulin, promoting the assembly of microtubules while preventing their disassembly. This stabilization leads to cell cycle arrest and ultimately inhibits tumor proliferation. Studies have shown that cabazitaxel, derived from this compound, demonstrates efficacy against docetaxel-resistant tumors, highlighting its potential in overcoming drug resistance in cancer therapy .

Biological Activity Overview

-

Antitumor Activity :

- Cabazitaxel Efficacy : Research indicates that cabazitaxel exhibits significant antitumor activity in various xenograft models of human tumors. It has shown effectiveness in both docetaxel-sensitive and docetaxel-resistant tumor models .

- Mechanistic Insights : The ability of cabazitaxel to penetrate the blood-brain barrier further enhances its therapeutic potential against central nervous system tumors .

- Pharmacokinetics :

-

Case Studies :

- Clinical Trials : In clinical settings, cabazitaxel has been associated with improved survival rates in patients with metastatic castration-resistant prostate cancer who have previously undergone docetaxel treatment. A notable trial reported a median overall survival increase when using cabazitaxel compared to standard therapies .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the catalytic efficiency of enzymes involved in converting 10-deacetylbaccatin III (10-DAB) to baccatin III, which is crucial for producing taxanes like cabazitaxel. For instance:

- Enzyme Catalysis : Research has identified specific mutations in the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) that significantly enhance its activity towards 10-DAB. These findings suggest potential pathways for improving yields of taxane derivatives through biotechnological approaches .

- Environmental Considerations : The enzymatic conversion process has been shown to be more eco-friendly compared to traditional chemical synthesis methods, emphasizing the importance of sustainable practices in pharmaceutical development .

Q & A

Basic Research Questions

Q. How can researchers accurately identify and distinguish 7,10-Dimethoxy-10-DAB III from structurally similar taxane derivatives?

- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight and structural features. Cross-reference spectral data with published databases (e.g., PubChem, SciFinder) to resolve ambiguities. For example, the methoxy groups at positions 7 and 10 produce distinct proton shifts in H-NMR (e.g., δ 3.2–3.5 ppm for methoxy protons) and C-NMR (e.g., δ 55–60 ppm for methoxy carbons). Validate purity using HPLC with UV detection (λ = 230–250 nm for taxanes) .

- Note : CAS number discrepancies (e.g., 183133-94-0 vs. 149198-47-0 in and ) highlight the need for cross-database verification.

Q. What are the recommended synthetic routes for isolating this compound from natural sources?

- Methodological Answer : Employ chromatographic separation techniques (e.g., flash chromatography, preparative HPLC) on crude extracts of yew species (Taxus spp.). Optimize solvent systems (e.g., hexane/ethyl acetate gradients) to isolate the compound. Validate yield and purity via thin-layer chromatography (TLC) and LC-MS. Document extraction protocols to ensure reproducibility, including plant material sourcing and seasonal variability considerations .

Q. How should researchers characterize the solubility and stability of this compound in experimental buffers?

- Methodological Answer : Perform solubility assays in polar (e.g., DMSO, ethanol) and aqueous buffers (pH 4–9) using UV-Vis spectrophotometry. Monitor stability under varying temperatures (4°C, 25°C, 37°C) and light exposure via HPLC at timed intervals. Report degradation products (e.g., demethylation or oxidation) and recommend storage conditions (e.g., anhydrous, inert atmosphere) .

Advanced Research Questions

Q. How can researchers optimize the semi-synthetic modification of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Use regioselective acylation or oxidation reactions to modify the C-10 and C-13 positions. Monitor reaction progress with real-time LC-MS and optimize conditions (e.g., catalyst loading, temperature) to minimize byproducts. Validate regiochemistry via H-NMR coupling constants and 2D-COSY experiments. Compare bioactivity (e.g., microtubule stabilization) of derivatives using in vitro assays .

Q. What analytical techniques are most effective for resolving contradictory data on the cytotoxic mechanisms of this compound?

- Methodological Answer : Combine orthogonal methods:

- Flow cytometry : Assess cell cycle arrest (G2/M phase) and apoptosis (Annexin V/PI staining).

- Confocal microscopy : Visualize microtubule stabilization using fluorescently labeled tubulin.

- Proteomics : Identify differentially expressed proteins (e.g., Bcl-2 family) via LC-MS/MS.

Triangulate results to distinguish primary mechanisms from secondary effects .

Q. How should experimental designs account for batch-to-batch variability in this compound samples?

- Methodological Answer : Implement a quality control (QC) pipeline:

- Pre-experiment validation : Standardize purity thresholds (≥95% by HPLC) and document solvent residue levels (via GC-MS).

- Internal controls : Include reference standards (e.g., paclitaxel) in each assay to normalize bioactivity measurements.

- Statistical adjustments : Use mixed-effects models to account for variability in dose-response curves .

Q. What in vitro models are suitable for evaluating the blood-brain barrier (BBB) permeability of this compound?

- Methodological Answer : Use immortalized brain endothelial cell lines (e.g., hCMEC/D3) in transwell assays. Measure apparent permeability (Papp) using LC-MS quantification of the compound in basolateral chambers. Validate model integrity via TEER measurements and sodium fluorescein exclusion. Compare results with known BBB-penetrant taxanes (e.g., cabazitaxel) .

Q. Data Management and Reproducibility

Q. How can researchers ensure reproducibility when reporting synthetic yields of this compound derivatives?

- Methodological Answer : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata documentation : Publish detailed reaction conditions (e.g., solvent ratios, catalyst batches) in supplementary materials.

- Open-data platforms : Deposit raw spectral files (NMR, MS) in repositories like Zenodo or ChemRxiv.

- Collaborative validation : Engage independent labs to replicate key syntheses .

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJMLMORVVDLIU-VHLOTGQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301098192 | |

| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183133-94-0 | |

| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183133-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.